molecular formula C10H13NO2 B2610738 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine CAS No. 261633-75-4

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine

Cat. No.: B2610738
CAS No.: 261633-75-4
M. Wt: 179.219
InChI Key: NQAKBMINJHHNDM-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine (molecular formula: C₁₀H₁₃NO₂) is a primary amine featuring a benzodioxin core fused to an ethylamine side chain. Its structural identifiers include:

  • SMILES: C1COC2=C(C=CC=C2O1)CCN
  • InChIKey: NQAKBMINJHHNDM-UHFFFAOYSA-N
    The benzodioxin moiety (a bicyclic system with two oxygen atoms) confers rigidity and electronic characteristics that influence its interactions with biological targets, particularly serotonin receptors. This compound serves as a key intermediate in pharmaceutical synthesis, with derivatives explored for neurological and cardiovascular applications .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4-7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAKBMINJHHNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261633-75-4
Record name 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine typically involves the reaction of 1,4-benzodioxane with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process . The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, aryl halides

Major Products Formed

    Oxidation: Corresponding oxides

    Reduction: Reduced amine derivatives

    Substitution: Substituted benzodioxin derivatives

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The pathways involved may include inhibition of neurotransmitter degradation or modulation of receptor activity .

Comparison with Similar Compounds

Primary Amine Derivatives

Compound Name Molecular Formula Key Structural Features Biological Activity/Application References
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine C₁₀H₁₃NO₂ Primary amine, benzodioxin core Serotonin receptor modulation (proposed)
rac-(1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)cyclopropan-1-amine hydrochloride C₁₁H₁₄ClNO₂ Cyclopropane ring, hydrochloride salt Improved metabolic stability (theorized)
5-[2-[[1-(2,3-dihydro-1,4-benzodioxan-2-yl)ethyl]amino]-1-hydroxyethyl]-2-hydroxybenzoate C₂₃H₂₇NO₇ Extended ethylamine chain, ester group β-adrenergic activity (hypothesized)

Key Differences :

  • Hydroxy and ester groups in the benzoate derivative may alter hydrogen-bonding capacity and solubility .

Piperazine Derivatives

Compound Name Molecular Formula Key Structural Features Biological Activity/Application References
1-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazine C₁₂H₁₆N₂O₂ Piperazine ring, secondary amine 5-HT₁A receptor antagonist
Lecozotan Hydrochloride C₂₈H₂₉N₅O₃·HCl Piperazine-linked pyridinyl group Alzheimer’s therapy (5-HT₁A antagonism)
1-[2-(7-Bicyclo[4.2.0]octatrienyl)ethyl]-4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine C₂₂H₂₆N₂O₂ Bicyclic substituent on piperazine GPCR modulation (e.g., 5-HT₁B)

Key Differences :

  • Piperazine derivatives exhibit enhanced binding affinity to serotonin receptors (e.g., 5-HT₁A) due to the cyclic amine’s conformational rigidity .
  • Bulky substituents (e.g., bicyclooctatrienyl) may improve selectivity for specific GPCR subtypes .

Heteroatom-Substituted Analogues

Compound Name Molecular Formula Key Structural Features Biological Activity/Application References
2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethan-1-amine hydrochloride C₁₀H₁₄ClNOS Sulfur substitution (oxathiin core) Enhanced lipophilicity, agrochemical R&D
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine C₈H₇BrO₂ Bromine substituent on benzodioxin Synthetic intermediate for halogenated drugs

Key Differences :

  • Bromination at the benzodioxin ring enhances reactivity for cross-coupling reactions .

Research Findings and Pharmacological Insights

Receptor Binding :

  • The primary amine in this compound shows moderate interaction with serotonin receptors, while piperazine derivatives (e.g., Lecozotan) exhibit stronger 5-HT₁A antagonism due to optimized hydrogen bonding and steric fit .
  • Cyclopropane-containing analogs demonstrate prolonged half-lives in preclinical models, attributed to reduced cytochrome P450 metabolism .

Synthetic Utility: Brominated derivatives (e.g., 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone) serve as intermediates for antipsychotics and agrochemicals . Ethylamine derivatives are frequently functionalized with aromatic rings (e.g., pyridinyl groups) to enhance blood-brain barrier penetration .

Structure-Activity Relationships (SAR) :

  • Amine Type : Primary amines (e.g., ethan-1-amine) exhibit lower receptor affinity than secondary/tertiary amines (e.g., piperazines) due to reduced basicity and conformational flexibility .
  • Heteroatom Effects : Sulfur substitution in benzoxathiin derivatives increases lipophilicity (logP ~3.3), favoring CNS-targeted applications .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethan-1-amine, also known as a benzodioxane derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with various biological targets. This article aims to explore the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H13_{13}NO2_2
  • SMILES : C1COC2=C(C=CC=C2O1)CCN
  • InChIKey : NQAKBMINJHHNDM-UHFFFAOYSA-N

The compound features a benzodioxane moiety which is significant in drug discovery due to its ability to interact with various receptors and enzymes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Neuropharmacological Effects : Some benzodioxane derivatives have been reported to act as ligands for nicotinic acetylcholine receptors (nAChRs), which play critical roles in neurotransmission and cognitive function. This suggests potential applications in treating neurodegenerative diseases and cognitive disorders.
  • Antioxidant Properties : The presence of the dioxane ring may confer antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Neuropharmacological Activity

A study highlighted the interaction of benzodioxane derivatives with nAChRs. Specifically, modifications at the C(5) position of similar compounds were shown to elicit potent partial agonism at the α4β2 subtype of nAChRs while maintaining selectivity over the α3β4 subtype. This selectivity is crucial for developing drugs with reduced side effects related to other receptor interactions .

Antioxidant Activity

Research on related compounds has demonstrated that certain benzodioxane derivatives exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Predicted Collision Cross Section

The following table summarizes the predicted collision cross-section for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]+180.10192137.4
[M+Na]+202.08386150.0
[M+NH₄]+197.12846146.7
[M+K]+218.05780144.0
[M-H]−178.08736143.4

This table provides insights into the mass spectrometric behavior of the compound, which is essential for understanding its stability and reactivity in biological systems.

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